molecular formula C6H12O B1630360 5-Hexen-1-ol CAS No. 821-41-0

5-Hexen-1-ol

Cat. No. B1630360
Key on ui cas rn: 821-41-0
M. Wt: 100.16 g/mol
InChI Key: UIZVMOZAXAMASY-UHFFFAOYSA-N
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Patent
US05981812

Procedure details

The tube reactor was first charged with 10 g of the catalyst from Example 1 and subsequently heated to the desired temperature (450° C.). On reaching a constant temperature, a defined volume flow (1.95 ml/min) of the liquefied starting material (mixture of 80% by weight of hexanediol and 20% by weight of water) in the double-wall dropping funnel was conveyed by means of the metering pump through the vaporizer and superheater tube into the reactor. The temperature was regulated so as to ensure isothermal operating conditions. After leaving the reactor, the gaseous reaction product was condensed in the condenser and the downstream cold trap, collected in the interchangeable receiver and subsequently analyzed by means of gas chromatography and 1H-NMR spectroscopy. In the example described, 34% by weight of 5-hexen-1-ol plus 28% by weight of unreacted 1,6-hexanediol were obtained, which corresponds to a selectivity of 77.9 mol % and a conversion of 64.9%. This gives, as a measure of the catalyst output, a space-time yield of 40.28 mol of 5-hexen-1-ol per liter of catalyst volume and hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([OH:8])([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH2:9]>>[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH:5]=[CH2:6].[CH2:6]([OH:9])[CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
catalyst
Quantity
10 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
450 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving the reactor
CUSTOM
Type
CUSTOM
Details
condensed in the condenser
CUSTOM
Type
CUSTOM
Details
the downstream cold trap, collected in the interchangeable receiver

Outcomes

Product
Name
Type
product
Smiles
C(CCCC=C)O
Name
Type
product
Smiles
C(CCCCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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